

A Comprehensive Technical Guide to **tert-Butyl Diethylphosphonoacetate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl diethylphosphonoacetate*

Cat. No.: B104338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

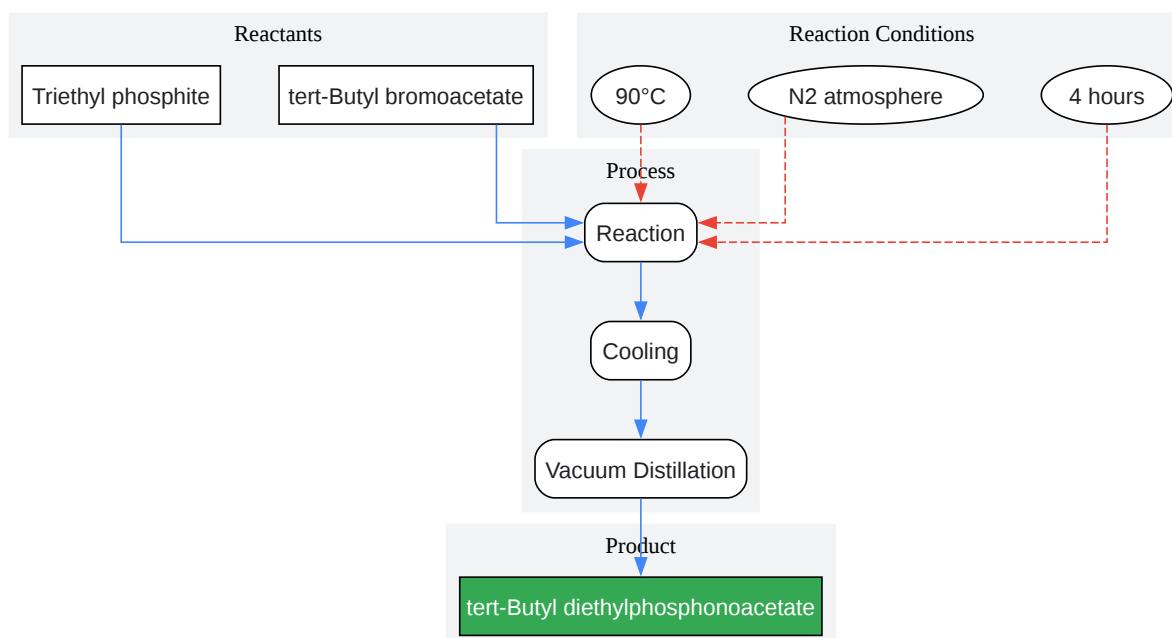
Introduction

tert-Butyl diethylphosphonoacetate, a key organophosphorus compound, is a versatile reagent widely utilized in organic synthesis. Its unique chemical structure, featuring a phosphonate group and a tert-butyl ester, makes it an invaluable tool for creating complex molecules with applications ranging from pharmaceuticals to materials science. This technical guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on its role in drug discovery and development. The CAS number for **tert-Butyl diethylphosphonoacetate** is 27784-76-5.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical and Physical Properties

tert-Butyl diethylphosphonoacetate is a colorless to pale yellow liquid.[\[5\]](#) Its physical and chemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	27784-76-5 [1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₂₁ O ₅ P [1] [3] [4]
Molecular Weight	252.24 g/mol [1] [2] [3] [4]
Appearance	Clear colorless to light yellow liquid [1] [5]
Boiling Point	100-103 °C at 1.5 mmHg [1] [2] [4]
Density	1.074 g/mL at 25 °C [1] [2] [4]
Refractive Index (n ₂₀ /D)	1.431 [1] [2] [4]
Purity	≥95% (GC) [4] [5]
Solubility	Not miscible or difficult to mix in water. Soluble in organic solvents like acetone, chloroform, and diethyl ether. [1] [6]
Storage	Store at room temperature. [4] For long-term storage of stock solutions, -80°C for 6 months or -20°C for 1 month under nitrogen is recommended. [7]


Synthesis of tert-Butyl Diethylphosphonoacetate

The synthesis of **tert-Butyl diethylphosphonoacetate** is typically achieved through the Michaelis-Arbuzov reaction. This method involves the reaction of triethyl phosphite with tert-butyl bromoacetate.[\[1\]](#)[\[5\]](#)[\[8\]](#)

Experimental Protocol: Michaelis-Arbuzov Reaction[\[1\]](#)[\[9\]](#)

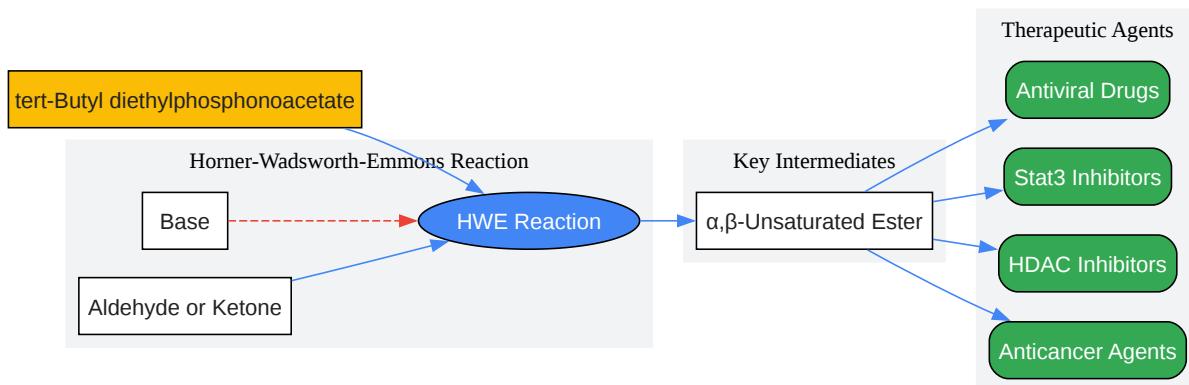
- Reaction Setup: A three-necked round-bottomed flask is charged with triethyl phosphite (485 g). The system is kept under a nitrogen atmosphere.
- Heating: The triethyl phosphite is warmed to 90°C.

- **Addition of Reagent:** tert-Butyl bromoacetate (541 g) is added dropwise to the flask over a period of 2 hours, maintaining the temperature at 90°C.
- **Reaction:** The reaction mixture is stirred at 90°C for approximately 4 hours.
- **Cooling:** The mixture is then cooled to room temperature.
- **Purification:** The crude product is purified by distillation under vacuum to remove low-boiling point impurities.
- **Final Product:** The residue collected is the pure **tert-butyl diethylphosphonoacetate** as a colorless liquid, with a typical yield of 97% (680 g).[1][8]

[Click to download full resolution via product page](#)

Synthesis workflow for **tert-Butyl diethylphosphonoacetate**.

Applications in Research and Drug Development


tert-Butyl diethylphosphonoacetate is a cornerstone reagent in modern organic synthesis, particularly in the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons (HWE) reaction.^[9] This reaction offers excellent stereoselectivity, favoring the formation of (E)-alkenes, and is widely employed in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Horner-Wadsworth-Emmons (HWE) Reaction

In the HWE reaction, the phosphonate carbanion, generated by treating **tert-butyl diethylphosphonoacetate** with a base, reacts with an aldehyde or ketone to form an alkene. The tert-butyl ester group can be subsequently hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a versatile handle for further functionalization.

Key Applications in Drug Development:

- Anticancer Agents: It is used in the synthesis of phosphonic acid-based protease inhibitors and other anticancer agents.^[6] For instance, it has been utilized in the preparation of hydroxymethylated dihydroxyvitamin D3 analogs, which are being investigated as potential antitumor agents.^{[9][10]}
- HDAC Inhibitors: This compound is an important precursor for the synthesis of human histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.^{[3][7]}
- Stat3 Inhibitors: It plays a role in the synthesis of phosphopeptide mimetic prodrugs that target the Src homology 2 (SH2) domain of the signal transducer and activator of transcription 3 (Stat3), a key protein in cancer cell signaling pathways.^[10]
- Antiviral Drugs: The phosphonate derivatives synthesized from this reagent have shown potential antiviral properties.^[4]
- α -Aminophosphonic Acids: It serves as a reagent for the preparation of α -aminophosphonic acids, which exhibit antimicrobial and anti-inflammatory properties.^[6]

[Click to download full resolution via product page](#)

Role in the synthesis of therapeutic agents.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

While specific reaction conditions can vary depending on the substrates, a general protocol for the Horner-Wadsworth-Emmons reaction using **tert-butyl diethylphosphonoacetate** is as follows:

- Preparation of the Phosphonate Anion: **tert-Butyl diethylphosphonoacetate** is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C to 0 °C). A strong base, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA), is added dropwise to generate the phosphonate carbanion.
- Reaction with the Carbonyl Compound: The aldehyde or ketone, dissolved in the same solvent, is then added slowly to the reaction mixture. The reaction is stirred at the low temperature for a specified period, after which it is allowed to warm to room temperature.

- **Workup:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
- **Extraction:** The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield the desired α,β-unsaturated ester.

Safety and Handling

tert-Butyl diethylphosphonoacetate is considered a hazardous chemical and should be handled with appropriate safety precautions.^[6] It can cause skin and eye irritation and may be harmful if inhaled or ingested.^{[6][11]} When working with this compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a respirator.^[6] It should be stored in a cool, dry, and well-ventilated area.^[6]

Conclusion

tert-Butyl diethylphosphonoacetate is a highly valuable and versatile reagent in organic chemistry. Its utility in the Horner-Wadsworth-Emmons reaction has made it an indispensable tool for the synthesis of a wide array of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for researchers and scientists aiming to leverage its full potential in developing novel therapeutic agents and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl diethylphosphonoacetate | 27784-76-5 [chemicalbook.com]

- 2. 二乙基膦酰基乙酸叔丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbino.com [nbino.com]
- 6. htdchem.com [htdchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tert-Butyl diethylphosphonoacetate synthesis - chemicalbook [chemicalbook.com]
- 9. nbino.com [nbino.com]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl diethylphosphonoacetate | C10H21O5P | CID 2773685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to tert-Butyl Diethylphosphonoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104338#tert-butyl-diethylphosphonoacetate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com